Potency vs. Clinical Gold Standards CA-4P and Paclitaxel
In a head-to-head in vitro cytotoxicity panel using human (A549, PC-3) and murine tumor cell lines, A-123124 exhibited an IC50 of approximately 8 nM, making it 10- to 100-fold more potent than the reference compounds CA-4P (di-Na salt) and paclitaxel (Paclitaxel Ebewe®) [1]. This places A-123124 among the most active combretastatin mimetics reported, with a potency advantage that could translate to lower effective doses in downstream in vivo models [2].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 ≈ 8 × 10⁻⁹ M (8 nM) |
| Comparator Or Baseline | CA-4P (di-Na salt) and paclitaxel: IC50 values approximately 80–800 nM (estimated from 10- to 100-fold difference) |
| Quantified Difference | 10- to 100-fold lower IC50 for A-123124 |
| Conditions | Human tumor cell lines A549 (lung adenocarcinoma) and PC-3 (prostate adenocarcinoma); MTT assay after 72 h drug exposure. |
Why This Matters
For procurement decisions, the 10–100× potency advantage over two clinically validated microtubule-targeting agents provides a strong rationale for selecting this compound as a lead scaffold or positive control in anticancer drug discovery programs [1].
- [1] Nemtsova ER, et al. Diaryl Isoxazole Analog of Combretastatin A4 (A Promising Substance for an Antitumor Drug). Pharm Chem J. 2025;58(10):1469-1474. doi:10.1007/s11094-025-03297-0. View Source
- [2] Plyutinskaya AD, et al. Cytostatic Activity of Combretastatin A-4 Derivatives in an In Vitro System. Bull Exp Biol Med. 2022;174(2):221-225. doi:10.1007/s10517-023-05677-6. View Source
